6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol
Overview
Description
The compound “6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a fluorophenoxy group attached to it, which could potentially affect its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenoxy group, and a methyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The fluorine atom in the fluorophenoxy group is highly electronegative, which could make this compound a target for nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .Scientific Research Applications
High-Performance Liquid Chromatography
A study by Gatti et al. (1990) explores the use of fluorogenic labeling reagents for the high-performance liquid chromatography (HPLC) analysis of biologically important thiols. This demonstrates the broader utility of fluorinated compounds in analytical chemistry for enhancing detection and quantification of biological molecules (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Anticancer Agents
Research by Zhang et al. (2007) on triazolopyrimidines as anticancer agents reveals the importance of fluorinated compounds in drug design, especially for their role in inhibiting tubulin polymerization, a unique mechanism that could potentially relate to the pharmacological applications of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol (Zhang et al., 2007).
Antiviral Activity
Holý et al. (2002) discuss the synthesis and antiviral activity of phosphonomethoxyalkoxypyrimidines, indicating the potential of pyrimidine derivatives in the development of antiviral medications. This highlights the relevance of pyrimidine compounds in addressing viral diseases, which could extend to the applications of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol (Holý et al., 2002).
Synthesis and Characterization of Fluorinated Derivatives
Popova et al. (1999) synthesized and characterized new fluorinated pyrimidine derivatives, highlighting the significance of fluorination in enhancing the chemical and biological properties of pyrimidine compounds. This research could inform the development and application of fluorophenoxy-methylated pyrimidines in various scientific fields (Popova, Trishina, Vershilov, Ginak, & Maksimov, 1999).
Molecular and Structural Analysis
Ali et al. (2021) focus on the synthesis, structural exploration, and theoretical insights into arylsulfonylated 2-amino-6-methylpyrimidin derivatives, underscoring the importance of structural and computational studies in understanding the properties and potential applications of pyrimidine derivatives (Ali et al., 2021).
Future Directions
properties
IUPAC Name |
4-[(4-fluorophenoxy)methyl]-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-14-10(6-12(16)15-8)7-17-11-4-2-9(13)3-5-11/h2-6H,7H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYRBNWVBLRPMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)COC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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